![molecular formula C13H9NOS B13736701 (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one CAS No. 1443-75-0](/img/structure/B13736701.png)
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is a heterocyclic compound that features a benzylidene group attached to a thieno[3,2-b]pyrrol-3-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one typically involves the condensation of benzaldehyde with thieno[3,2-b]pyrrol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or thieno[3,2-b]pyrrol-3-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thieno[3,2-b]pyrrol-3-one derivatives.
科学的研究の応用
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole):
Pyridine and Pyrrole Derivatives: Common aromatic heterocycles with similar structural features and reactivity.
Uniqueness
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties
特性
CAS番号 |
1443-75-0 |
|---|---|
分子式 |
C13H9NOS |
分子量 |
227.28 g/mol |
IUPAC名 |
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-2-1-3-5-9)16-10-6-7-14-12(10)13/h1-8,14H/b11-8+ |
InChIキー |
KQCXLNZGVDLLSJ-DHZHZOJOSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(S2)C=CN3 |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(S2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


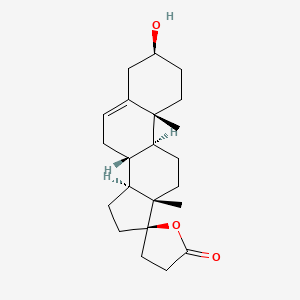
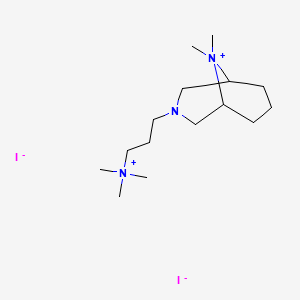
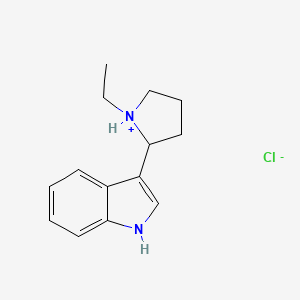
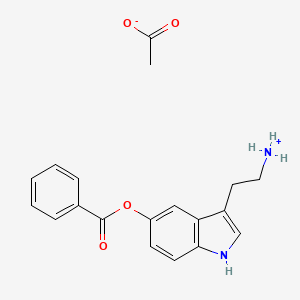
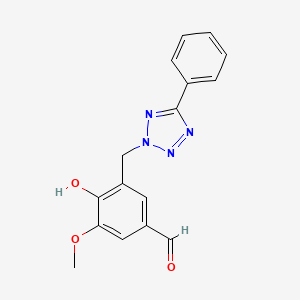


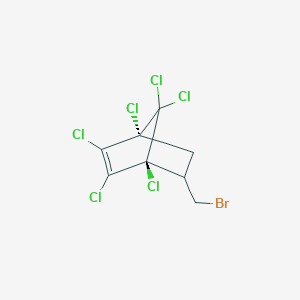
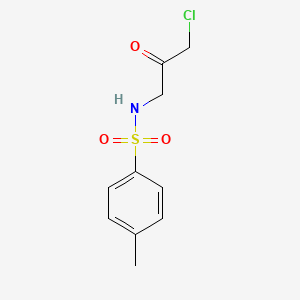
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)

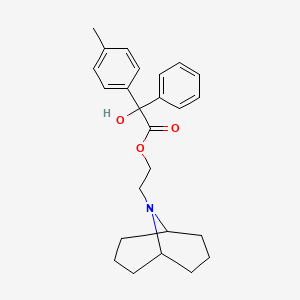
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)

